A Prospective Analysis of the Bioactivity of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone: A Technical Guide for Drug Discovery Professionals
A Prospective Analysis of the Bioactivity of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone: A Technical Guide for Drug Discovery Professionals
Foreword: Charting Unexplored Chemical Space
In the vast landscape of chemical compounds with therapeutic potential, a significant portion remains unexplored. This guide delves into the prospective biological activities of one such molecule: 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone. While direct experimental data on this specific compound is not yet available in the public domain, its structural motifs—a substituted benzylether linked to a phenylethanone core—suggest a strong potential for significant biological effects. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a theoretical framework and actionable experimental protocols to investigate its antimicrobial, anticancer, and anti-inflammatory properties. By leveraging established knowledge of structurally related compounds, we can formulate well-grounded hypotheses and design efficient validation studies. This in-depth guide is structured to not only present what is known about similar chemical classes but to illuminate a path forward for the empirical investigation of this novel compound.
Molecular Profile and Synthesis Strategy
The target compound, 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone, possesses a unique combination of functional groups that are frequently associated with biological activity. The presence of a halogenated benzyl group (2-chloro-6-fluoro) can enhance lipophilicity and metabolic stability, while the ethanone moiety is a common feature in many bioactive molecules, including a wide range of chalcone derivatives known for their diverse pharmacological effects.
Proposed Synthesis: Williamson Ether Synthesis
A reliable and well-established method for the synthesis of the target compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 4-hydroxyacetophenone attacks the benzylic carbon of 2-chloro-6-fluorobenzyl bromide.
Protocol:
-
Deprotonation of Phenol: To a solution of 4-hydroxyacetophenone (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.).
-
Reaction Mixture: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Addition of Benzyl Halide: Add 2-chloro-6-fluorobenzyl bromide (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, pour it into ice-water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Proposed Williamson ether synthesis workflow.
Prospective Biological Activity: An Evidence-Based Approach
The biological potential of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone can be inferred from the extensive research on chalcones and other related aromatic ketones. Chalcones, which are precursors to flavonoids, exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The core structure of our target compound is essentially a protected chalcone precursor, suggesting that it may share some of these biological properties.
Potential Antimicrobial Activity
Chalcone derivatives have been reported to possess significant antibacterial and antifungal properties.[2] Their mechanism of action is often attributed to their ability to disrupt microbial cell membranes, inhibit key enzymes, or interfere with microbial DNA. The α,β-unsaturated keto function in chalcones is thought to be crucial for their activity. While our target compound lacks this specific moiety, the overall electronic and steric properties conferred by the substituted benzyl ether could still lead to antimicrobial effects.
Proposed Experimental Protocol for Antimicrobial Screening:
-
Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) should be selected.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each dilution with a standardized suspension of the microorganism.
-
Incubate the microplates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:
-
Following the MIC assay, aliquot a small volume from the wells showing no visible growth onto agar plates.
-
Incubate the plates and determine the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs).
-
| Parameter | Bacteria | Fungi |
| Test Strains | S. aureus, E. coli | C. albicans, A. niger |
| Growth Medium | Mueller-Hinton Broth | RPMI-1640 Medium |
| Inoculum Size | ~5 x 10⁵ CFU/mL | ~0.5-2.5 x 10³ CFU/mL |
| Incubation Temp. | 37°C | 30°C |
| Incubation Time | 18-24 hours | 24-48 hours |
Potential Anticancer Activity
A vast body of research highlights the anticancer properties of chalcones and their derivatives.[3][4] These compounds can induce apoptosis, inhibit cell proliferation, and suppress tumor growth through various mechanisms, including the modulation of key signaling pathways like PI3K/Akt/mTOR and MAPK/ERK.[3] The presence of halogen atoms on the aromatic rings of chalcones has been shown to enhance their anticancer efficacy.[5]
Proposed Experimental Protocol for Anticancer Screening:
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) should be used.
-
Cytotoxicity Assay (MTT or SRB):
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for 48-72 hours.
-
Assess cell viability using the MTT or SRB assay.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cancer cells with the compound at its IC₅₀ concentration.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
-
Western Blot Analysis:
-
Investigate the effect of the compound on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., p21, Cyclin D1).
-
Caption: Hypothetical anticancer mechanism of action.
Potential Anti-inflammatory Activity
Chalcones are well-documented anti-inflammatory agents.[6][7] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines by suppressing the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] Many chalcones exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[7]
Proposed Experimental Protocol for Anti-inflammatory Screening:
-
Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Pre-treat RAW 264.7 cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce inflammation.
-
Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants from the NO assay.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Western Blot Analysis:
-
Assess the protein expression levels of iNOS and COX-2 in the cell lysates.
-
Investigate the effect of the compound on the phosphorylation of key proteins in the NF-κB pathway (e.g., IκBα, p65).
-
Caption: Experimental workflow for anti-inflammatory screening.
Concluding Remarks and Future Directions
The structural features of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone strongly suggest its potential as a bioactive molecule with possible antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comprehensive, albeit prospective, analysis and a set of detailed experimental protocols to systematically investigate these activities. The proposed workflows are designed to be self-validating, with each step providing crucial data to inform the next.
Successful validation of any of these biological activities would position this compound as a promising lead for further optimization through medicinal chemistry efforts. Future studies could involve synthesizing a library of analogues to establish structure-activity relationships (SAR), followed by in vivo efficacy studies in relevant animal models. The exploration of this and other under-investigated chemical entities is paramount to the discovery of novel therapeutics to address unmet medical needs.
References
-
Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. (2022). MDPI. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. [Link]
-
Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. (2022). GSC Biological and Pharmaceutical Sciences. [Link]
-
Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. (2023). PubMed. [Link]
-
Synthesis and anti-inflammatory effect of chalcones. (2002). PubMed. [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. (2022). MDPI. [Link]
-
Chemical Constituents and Biological Activity Profiles on Pleione (Orchidaceae). (2019). ResearchGate. [Link]
-
Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. (2020). Semantic Scholar. [Link]
-
2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. (2011). National Institutes of Health. [Link]
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). National Institutes of Health. [Link]
-
Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (2021). ResearchGate. [Link]
-
Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. (2023). MDPI. [Link]
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). PubMed. [Link]
-
Synthesis of Chalcone Derivatives and its Antimicrobial Activities. (2022). ResearchGate. [Link]
- Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. (2024).
-
Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. (2017). PubMed. [Link]
-
The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. (2020). ResearchGate. [Link]
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). MDPI. [Link]
-
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). National Institutes of Health. [Link]
-
The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. (2020). MDPI. [Link]
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (2014).
-
Synthesis and activity of novel chalcone acetaminophen derivatives. (2022). World Journal of Pharmaceutical Research. [Link]
-
4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. (2008). PubMed. [Link]
-
1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. (2011). National Institutes of Health. [Link]
-
1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime. (2012). National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
